molecular formula C10H5Cl3N2 B15244255 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine CAS No. 103824-20-0

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B15244255
CAS No.: 103824-20-0
M. Wt: 259.5 g/mol
InChI Key: AHNZVWMMXWKVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Similar in structure but contains a fluorine atom instead of a chlorine atom.

    2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a dichlorophenyl group.

Uniqueness

2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .

Properties

CAS No.

103824-20-0

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-5-(2,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H

InChI Key

AHNZVWMMXWKVRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.